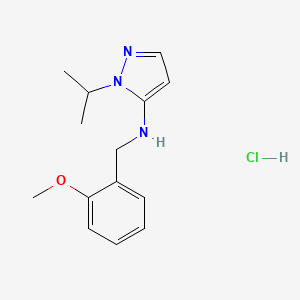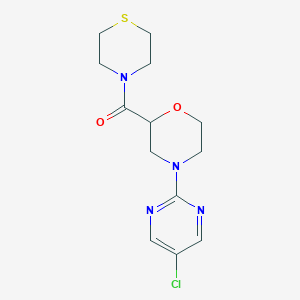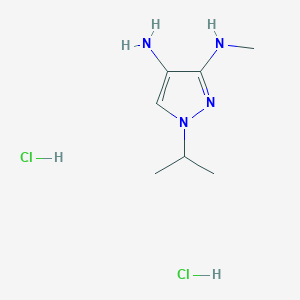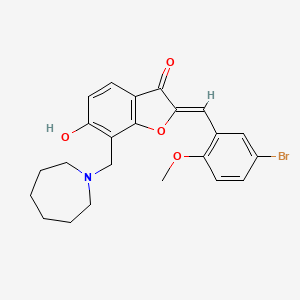![molecular formula C11H8F3N7S B15111984 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15111984.png)
5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a tetrazole ring, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the triazole and tetrazole rings One common method involves the cyclization of appropriate precursors under controlled conditionsThe tetrazole ring can be formed through a cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole and tetrazole rings.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the triazole and tetrazole rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Another compound with a phenyl group and functionalized side chains.
4,4’-Difluorobenzophenone: Contains a similar aromatic structure with fluorine substituents.
Uniqueness
5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the combination of its triazole and tetrazole rings, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various applications .
Properties
Molecular Formula |
C11H8F3N7S |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C11H8F3N7S/c12-11(13,14)7-2-1-3-8(4-7)21-9(17-19-20-21)5-22-10-15-6-16-18-10/h1-4,6H,5H2,(H,15,16,18) |
InChI Key |
BULBAIJWCUABQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)CSC3=NC=NN3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111913.png)
![2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)

![5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111929.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B15111943.png)



![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)
![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)

